2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a benzofuropyrimidine derivative characterized by a fused benzodioxole and benzofuropyrimidine core, substituted with a 3,4-dimethylphenyl acetamide group. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as inferred from analogous pyrimidine derivatives described in the literature . Key structural features include:
- Benzofuropyrimidine core: A heterocyclic scaffold associated with diverse bioactivities, including kinase inhibition and antimicrobial effects.
- 3,4-Dimethylphenyl acetamide side chain: Enhances lipophilicity and may influence target selectivity.
Analytical characterization of such compounds typically employs NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm purity and structural integrity . For example, in related analogs, ¹H NMR signals for aromatic protons in the benzofuran ring appear at δ 7.2–8.1 ppm, while the methyl groups in the dimethylphenyl substituent resonate as singlets near δ 2.2–2.4 ppm .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O6/c1-16-7-9-19(11-17(16)2)29-24(32)14-30-25-20-5-3-4-6-21(20)37-26(25)27(33)31(28(30)34)13-18-8-10-22-23(12-18)36-15-35-22/h3-12H,13-15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLKKWIKWNAIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A benzo[d][1,3]dioxole moiety.
- A benzofuro[3,2-d]pyrimidine core.
- An acetamide functional group.
This structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation by inducing apoptosis. For example, compounds with benzofuro and pyrimidine rings have been linked to cytotoxic effects in various cancer cell lines .
- A specific study demonstrated that related compounds displayed significant inhibition of tumor growth in xenograft models .
-
Antimicrobial Properties :
- The presence of the benzo[d][1,3]dioxole group is associated with antimicrobial activity. Compounds with this moiety have been reported to exhibit activity against a range of bacteria and fungi .
- In vitro tests showed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects :
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The dioxo and pyrimidine groups may interact with key enzymes involved in cellular processes such as DNA replication and repair.
- Receptor Modulation : The acetamide group might facilitate binding to specific receptors involved in pain and inflammation pathways.
- Oxidative Stress Reduction : Compounds with similar structures have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives similar to the target compound revealed their effectiveness in inhibiting the growth of human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Activity
In vitro evaluations indicated that derivatives containing the benzo[d][1,3]dioxole structure exhibited significant antimicrobial effects against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be low enough to suggest potential for therapeutic use .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound’s structural analogs can be grouped based on shared cores or substituents. Below is a comparative analysis:
Key Observations :
- Core structure dictates activity : Benzofuropyrimidine-containing compounds (e.g., target compound and ’s analog) are predicted to target kinases or microbial enzymes due to heterocyclic interactions .
Computational Similarity Metrics
- Tanimoto Coefficient: The target compound shows <50% similarity to SAHA (a known HDAC inhibitor), suggesting divergent mechanisms . However, analogs with benzofuran/benzodioxole cores may cluster together in molecular networks .
- Hierarchical Clustering : Compounds with benzofuropyrimidine cores (e.g., ’s compound) share cosine scores >0.8 in MS/MS fragmentation patterns, indicating structural conservation .
Bioactivity and Functional Insights
- Antimicrobial Potential: The benzodioxole moiety in the target compound is structurally analogous to antifungal agents like veronicoside, which disrupt microbial membranes .
- Kinase Inhibition : Benzofuropyrimidine scaffolds inhibit ATP-binding pockets in kinases (e.g., EGFR, VEGFR), as seen in related pyrimidine derivatives .
- HDAC Interaction : While dissimilar to SAHA, the acetamide group may weakly chelate zinc ions in HDAC active sites, akin to aglaithioduline .
Limitations and Contradictions
- Bioactivity Discrepancies: Despite structural similarities, minor substituent changes (e.g., dimethylphenyl vs. thiadiazole) can drastically alter target selectivity .
- Synthetic Challenges : The target compound’s yield is lower than simpler benzofuran analogs due to steric and electronic effects .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of benzofuropyrimidinone intermediates and subsequent coupling with substituted acetamide moieties. Key steps include:
- Knoevenagel condensation to form the benzofuropyrimidinone core.
- Nucleophilic substitution for introducing the benzo[d][1,3]dioxol-5-ylmethyl group.
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the N-(3,4-dimethylphenyl)acetamide sidechain.
Optimization can employ Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst loading). For instance, highlights DFT studies to predict reaction pathways and stabilize transition states, reducing byproduct formation .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques :
- 1H/13C NMR to confirm substituent positions and purity (e.g., aromatic proton splitting patterns).
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- Single-crystal X-ray diffraction (as in ) to resolve stereochemical ambiguities and validate the fused benzofuropyrimidinone structure .
Q. What in vitro assays are appropriate for initial bioactivity screening?
- Methodological Answer : Prioritize enzyme inhibition assays targeting kinases or proteases, given the compound’s heterocyclic scaffold. For example:
- Fluorescence-based assays to measure inhibition of cyclooxygenase (COX) or phosphodiesterase (PDE) activity.
- Cellular viability assays (e.g., MTT) in cancer cell lines to evaluate antiproliferative effects.
underscores the importance of dose-response curves and IC50 calculations to quantify potency .
Advanced Research Questions
Q. How can discrepancies in bioactivity data across experimental replicates be systematically resolved?
- Methodological Answer : Apply statistical rigor and theoretical alignment :
- Perform meta-analysis of raw data to identify outliers or batch effects.
- Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Reconcile results with density functional theory (DFT) -predicted binding modes () to assess whether structural variations explain activity differences .
Q. What computational strategies best predict the compound’s interactions with biological targets?
- Methodological Answer : Combine molecular docking and MD simulations :
- Use AutoDock Vina or Schrödinger Suite for docking into target active sites (e.g., COX-2 or PARP1).
- Run 200+ ns MD simulations in explicit solvent to assess binding stability and key residue interactions.
suggests integrating AI-driven tools (e.g., COMSOL Multiphysics) to model pharmacokinetic properties like solubility and membrane permeability .
Q. How can synthetic yield be improved without compromising purity?
- Methodological Answer : Implement green chemistry principles and process intensification :
- Replace traditional solvents with ionic liquids to enhance reaction efficiency.
- Use continuous-flow reactors () for precise control over residence time and temperature, minimizing side reactions .
- Apply DoE-guided catalyst screening (e.g., Pd/C vs. Ni-based catalysts for hydrogenation steps).
Q. How can findings from this compound’s bioactivity be integrated into broader pharmacological frameworks?
- Methodological Answer : Align results with structure-activity relationship (SAR) databases and pathway analysis :
- Map bioactivity data to public repositories (e.g., ChEMBL) to identify analogs with shared mechanisms.
- Use KEGG pathway enrichment analysis to hypothesize downstream targets (e.g., apoptosis or inflammation pathways).
emphasizes grounding interpretations in established theories, such as enzyme allostery or receptor antagonism .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Adopt quality-by-design (QbD) principles:
- Optimize crystallization conditions to ensure batch-to-batch consistency.
- Partner with process engineering teams () to design pilot-scale reactors with real-time PAT (Process Analytical Technology) monitoring .
Q. How can heterocyclic modifications enhance the compound’s metabolic stability?
- Methodological Answer : Conduct rational drug design :
- Introduce electron-withdrawing groups (e.g., -CF3) to reduce oxidative metabolism.
- Perform in vitro microsomal stability assays (human liver microsomes) to compare half-lives of analogs.
highlights the role of pyridine ring fluorination in improving pharmacokinetic profiles .
Q. What methodologies support the design of robust SAR studies for this compound?
- Methodological Answer :
Employ fragment-based screening and 3D-QSAR modeling : - Synthesize focused libraries with systematic substitutions (e.g., methyl, methoxy, halogens).
- Use CoMFA/CoMSIA to correlate structural features with bioactivity.
recommends iterative hypothesis testing, where each SAR cycle refines the theoretical framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
